N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide
Description
Properties
Molecular Formula |
C17H22N2O2 |
|---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C17H22N2O2/c20-16(18-12-13-4-2-1-3-5-13)14-8-10-19(11-9-14)17(21)15-6-7-15/h1-5,14-15H,6-12H2,(H,18,20) |
InChI Key |
OXBZCRZPGYXBTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC(CC2)C(=O)NCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Cyclopropanecarbonyl Group: This step involves the reaction of the piperidine derivative with cyclopropanecarbonyl chloride under basic conditions to form the cyclopropanecarbonyl-piperidine intermediate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems for precise control .
Chemical Reactions Analysis
Amide Bond Formation
| Reaction Type | Reagents | Conditions | Yield |
|---|---|---|---|
| HBTU-mediated coupling | HBTU, DIPEA | 3–20°C, 2–4 h | 34% |
| EDCI coupling | EDCI, HOBT | Room temperature, 18 h | N/A |
Hydrolysis Reactions
| Condition | Product | Catalyst | Application |
|---|---|---|---|
| Acidic/basic | Carboxylic acid + amine | HCl/NaOH | Structural modification |
Structural and Mechanistic Insights
-
Molecular Structure :
-
Reactivity Trends :
-
The cyclopropanecarbonyl group enhances electrophilicity, facilitating nucleophilic attacks.
-
Piperidine derivatives exhibit diverse biological activities (e.g., analgesic, anti-inflammatory), suggesting potential therapeutic applications.
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Research and Development Considerations
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Optimization Challenges :
-
Analytical Validation :
Scientific Research Applications
N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit cholinesterase enzymes by binding to their active sites, thereby preventing the breakdown of acetylcholine . This action can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Impact on Activity
- Cyclopropane vs. Aromatic Rings: The target compound’s cyclopropanecarbonyl group offers steric rigidity and metabolic stability compared to bulkier substituents like thieno[3,2-b]pyrrole (5b) or naphthyl groups (). This may reduce off-target interactions while maintaining binding affinity .
- Benzyl vs. Substituted Benzyl Groups : The unsubstituted benzyl group in the target compound contrasts with electron-withdrawing substituents (e.g., 4-chloro in 5b and 2k), which enhance receptor affinity but may decrease solubility .
- Amide Coupling Partners : Unlike derivatives with chiral amines (e.g., R-α-methylbenzylamine in 5d), the target compound’s simple benzyl group may simplify synthesis but limit enantioselective interactions .
Pharmacokinetic and Selectivity Profiles
- Receptor Selectivity: The benzyl-cyclopropanecarbonyl combination may balance affinity and selectivity. For example, cyclopropylfentanyl () shows high µ-opioid receptor selectivity, while tetrahydroquinoline derivatives () achieve sigma receptor specificity through chlorobenzyl substitution.
Research Findings and Data Tables
Table 1: Physicochemical and Spectroscopic Data for Selected Compounds
Biological Activity
N-benzyl-1-(cyclopropanecarbonyl)piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various models, and structure-activity relationship (SAR) studies.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound exhibits inhibitory effects on various enzymes, including aldehyde dehydrogenases (ALDHs), which play critical roles in cellular metabolism and detoxification processes. Inhibition of ALDH1A1 has been linked to increased sensitivity to chemotherapeutic agents in cancer cells, suggesting a potential application in enhancing the efficacy of existing cancer therapies .
Efficacy in Preclinical Models
Research has demonstrated that this compound exhibits significant anti-cancer activity in vitro and in vivo. For instance, studies using human cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation effectively. A notable study reported an IC50 value indicating potent anti-proliferative effects against several cancer types, including breast and lung cancers .
Table 1: Inhibitory Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Karpas299 | 6.51 | Induction of apoptosis |
| A549 | >40 | Cell cycle arrest |
| HepG2 | 6.93 | Inhibition of ALDH1A1 |
| MCF-7 | 18.85 | Modulation of metabolic pathways |
| PC-3 | 18.18 | Increased sensitivity to chemotherapy |
Structure-Activity Relationship (SAR)
The SAR studies conducted on this compound have provided insights into how structural modifications influence its biological activity. Variations in the piperidine ring and the introduction of different substituents have been explored to enhance potency and selectivity.
Key Findings from SAR Studies:
- Modification at the Piperidine Position : Alterations at the 4-position of the piperidine ring significantly affect the compound's potency against cancer cell lines.
- Substituent Effects : The introduction of hydrophobic groups has been shown to improve cellular uptake and bioavailability, leading to enhanced anti-cancer activity .
- Cyclopropyl Moiety : The cyclopropanecarbonyl group appears crucial for maintaining high inhibitory potency against ALDH enzymes, which is essential for its therapeutic effects .
Case Studies
Several case studies have illustrated the effectiveness of this compound in preclinical models:
- Study on Head and Neck Cancer : In xenograft models, this compound demonstrated significant tumor growth inhibition when combined with standard chemotherapy agents, suggesting a synergistic effect .
- Breast Cancer Models : The compound was effective in reducing tumor size and enhancing apoptosis markers in MCF-7 cell-derived xenografts, highlighting its potential as a therapeutic agent .
Q & A
Q. Basic
- ¹H NMR : Key signals include:
- ¹³C NMR : Confirm carbonyl groups (δ 165–175 ppm for amide and cyclopropanecarbonyl) and quaternary carbons .
- IR : Stretching vibrations at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (cyclopropane C=O) validate functional groups .
What computational docking tools and parameters are optimal for predicting interactions with viral proteases?
Q. Basic
- Software : AutoDock4 with flexible sidechain docking for receptor flexibility .
- Parameters :
- Analysis : Prioritize compounds with binding energies ≤−8.0 kcal/mol and hydrogen bonds to catalytic cysteine residues .
How can SAR studies guide modification of the cyclopropanecarbonyl moiety to enhance binding affinity?
Q. Advanced
- Substituent Effects :
- Bioisosteres : Replace cyclopropanecarbonyl with thiophene or furan carbonyls to modulate lipophilicity (clogP 2.5–3.5) while maintaining π-π stacking .
- In Silico Screening : Use molecular dynamics (MD) simulations (100 ns) to assess conformational stability of modified analogs .
What strategies resolve discrepancies between in vitro and in silico activity data?
Q. Advanced
- Validation Steps :
- Case Study : For SARS-CoV-2 PLpro, in silico-predicted IC₅₀ values (≤1 µM) may overestimate in vitro results (IC₅₀ ~5 µM) due to membrane permeability limitations .
What experimental approaches validate metabolic stability in preclinical models?
Q. Advanced
- Microsomal Assays : Incubate with liver microsomes (human/rodent) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min. Calculate t₁/₂ and Clint (intrinsic clearance) .
- CYP Inhibition : Screen against CYP3A4/2D9 isoforms using fluorogenic substrates. IC₅₀ >10 µM indicates low inhibition risk .
- In Vivo PK : Administer IV/PO (10 mg/kg) to rodents. Plasma samples analyzed for AUC, Cmax, and bioavailability. Analogous compounds show t₁/₂ ~2–4 h .
How can substituent steric effects on the piperidine ring influence bioactivity?
Q. Advanced
- Axial vs. Equatorial : Bulky N-benzyl groups in equatorial positions enhance σ1 receptor binding (Ki ~15 nM) by reducing ring puckering .
- Piperidine Methylation : 4-Methyl substitution improves metabolic stability (t₁/₂ increased by 1.5×) but reduces solubility (logS −4.2) .
- Data-Driven Design : QSAR models (e.g., CoMFA) correlate steric parameters (VolSurf+) with activity. Optimal steric bulk: 6–8 ų .
What crystallographic techniques characterize solid-state conformation?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
